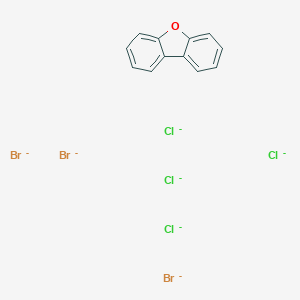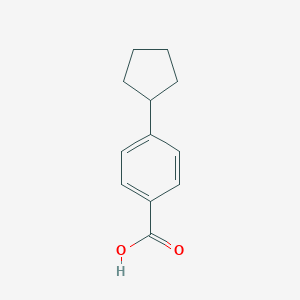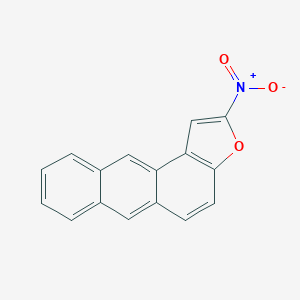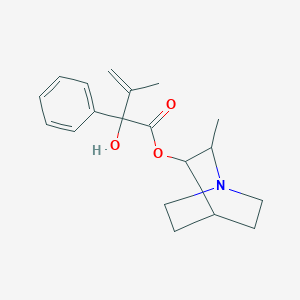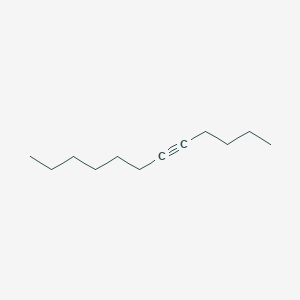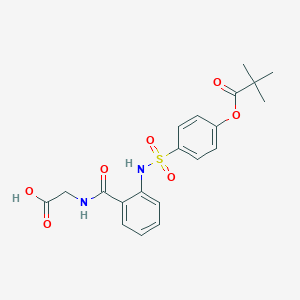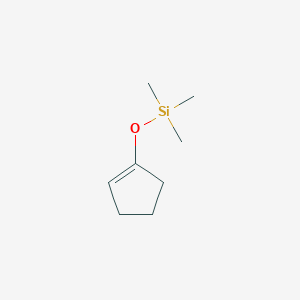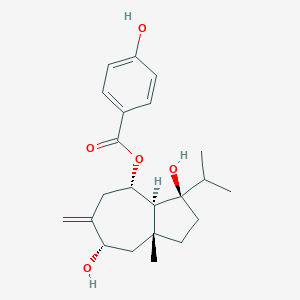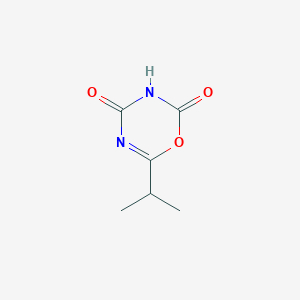
4-氰基-1-丁炔
描述
4-Cyano-1-butyne (also known as 4-cyano-1-butyn-3-ol, or 4-CB) is a highly reactive compound with a broad range of applications in scientific research. It is a colorless liquid that is miscible with water and soluble in many organic solvents. 4-CB is a versatile compound that can be used in a variety of organic synthesis reactions and can be used as a starting material for the preparation of many compounds. In addition, 4-CB is used as a reagent for the preparation of organic compounds, such as carboxylic acids, esters, amides, and other derivatives.
科学研究应用
有机合成
4-氰基-1-丁炔: 是一种在有机化学中,特别是在复杂分子合成中具有重要价值的结构单元。 它用于光化学氰化工艺,该工艺对于在无需外部引发剂的情况下创建碳-氰键至关重要 . 该化合物的将氰基引入分子中的能力使其在合成含有腈官能团的药物和农用化学品方面必不可少。
药物研究
在药物研究中,4-氰基-1-丁炔用作合成各种药物的前体。 它的氰基可以转化成多种官能团,使其成为开发新药物的多功能试剂 . 它在创建具有潜在治疗应用的化合物方面特别有用。
材料科学
在材料科学中,4-氰基-1-丁炔有助于开发具有独特性能的新材料。 它掺入聚合物和其他材料中可以改变电学和光学特性,这有利于创建用于电子学和光子学的先进材料 .
化工
4-氰基-1-丁炔: 在化工中作为生产特种化学品的中间体发挥作用。 它的反应性在各种化学工艺中得到利用,包括催化和工业催化剂的开发 .
生物化学研究
在生物化学中,4-氰基-1-丁炔用于研究酶催化的反应和代谢途径。 它可以在酶促测定中充当底物或抑制剂,有助于阐明生物过程的机制 .
纳米技术
4-氰基-1-丁炔在纳米技术的应用正在兴起,其在纳米材料合成中具有潜在用途。 它的化学性质可用于创建具有特定功能的纳米结构,例如药物递送系统或传感器 .
环境研究
4-氰基-1-丁炔: 在环境研究中也具有相关性。它可用于研究降解过程和含氰化合物在环境中的归宿。 了解其在环境中的行为有助于评估工业化学品对生态的影响 .
工业应用
最后,4-氰基-1-丁炔在各种工业过程中都有应用。它用于制造染料、树脂和其他需要引入氰基的化学品。 它在工业合成中的作用突出了它作为一种多功能化学试剂的重要性 .
属性
IUPAC Name |
pent-4-ynenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N/c1-2-3-4-5-6/h1H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUWIDHKAIGONP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173257 | |
| Record name | 4-Cyano-1-butyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19596-07-7 | |
| Record name | 4-Cyano-1-butyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019596077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Cyano-1-butyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyano-1-butyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-Cyano-1-butyne interesting from a structural and theoretical chemistry perspective?
A1: 4-Cyano-1-butyne (C5H5N) is one of several isomers of pyridine. While pyridine is the most stable isomer [], studying 4-Cyano-1-butyne allows researchers to explore the impact of structural variations on molecular properties. Computational studies using methods like the Gaussian-4 (G4) compound model can accurately predict parameters like bond lengths, angles, dipole moment, and vibrational frequencies []. These calculations provide valuable insights into the molecule's behavior and can be compared to experimental data for validation.
Q2: Is there any experimental data available on the structure of 4-Cyano-1-butyne?
A2: Yes, the rotational spectrum of 4-Cyano-1-butyne has been investigated []. This type of spectroscopy provides information about the rotational energy levels within the molecule, which is directly related to its structure. By analyzing the rotational spectrum, researchers can determine structural parameters like bond lengths and angles, providing experimental validation for computational models.
Q3: How do the predicted properties of 4-Cyano-1-butyne compare to its isomer, pyridine?
A3: Computational studies predict that pyridine is significantly more stable than 4-Cyano-1-butyne, with a lower standard enthalpy of formation []. This difference in stability arises from the arrangement of atoms and bonds within each molecule. While the abstracts don't provide specific details on other property comparisons, it's likely that differences in structure lead to variations in parameters like dipole moment, polarity, and reactivity between the two isomers.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



